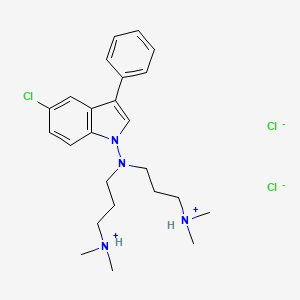
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with dimethylamino groups and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting with the preparation of the phenylindole core. The core is typically synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions. The resulting indole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Next, the dimethylamino groups are introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated indole with 3-(dimethylamino)propylamine under basic conditions. The final step involves converting the free base to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. The dimethylamino groups enhance its binding affinity, while the chlorine atom contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Employed as a catalyst in polyurethane production.
3-Dimethylamino-1-propyl chloride: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(Bis(3-(dimethylamino)propyl)amino)-5-chloro-3-phenylindole dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
CAS 编号 |
57647-50-4 |
|---|---|
分子式 |
C24H35Cl3N4 |
分子量 |
485.9 g/mol |
IUPAC 名称 |
3-[(5-chloro-3-phenylindol-1-yl)-[3-(dimethylazaniumyl)propyl]amino]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C24H33ClN4.2ClH/c1-26(2)14-8-16-28(17-9-15-27(3)4)29-19-23(20-10-6-5-7-11-20)22-18-21(25)12-13-24(22)29;;/h5-7,10-13,18-19H,8-9,14-17H2,1-4H3;2*1H |
InChI 键 |
CJBKKAHGVLBKOC-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN(CCC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
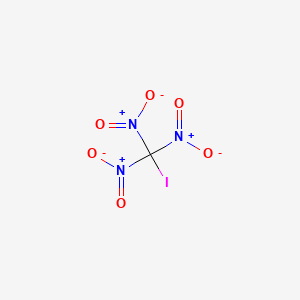
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
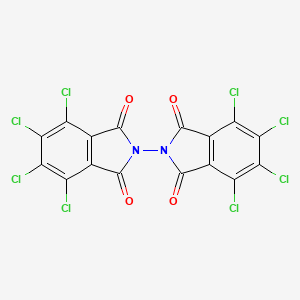
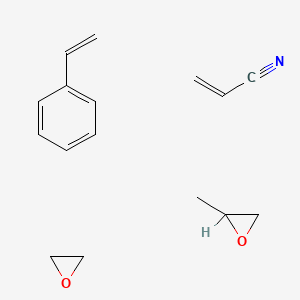

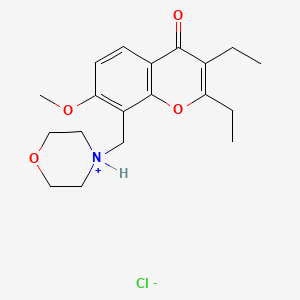
![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)

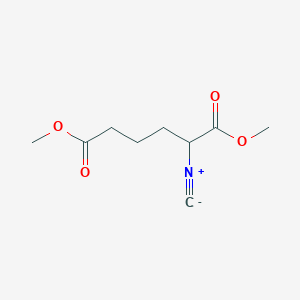
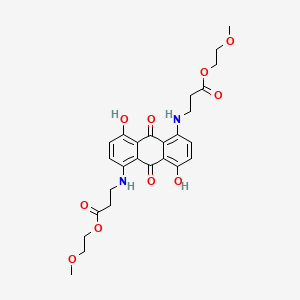
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)

